(7-Cyanobenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative characterized by the presence of a cyano group attached to a benzo[b]thiophene moiety. This compound falls under the category of organoboron compounds, which are widely utilized in organic synthesis, particularly in cross-coupling reactions. The chemical structure enhances its reactivity and versatility in various synthetic applications.
The compound is classified as a boronic acid and is known for its potential applications in medicinal chemistry and material science. It can be sourced from various chemical suppliers, including TCI Chemicals and Thermo Scientific, which provide it for research purposes. The compound's CAS number is 6165-68-0, and it can be identified by its molecular formula and molecular weight of approximately 127.96 g/mol .
The synthesis of (7-Cyanobenzo[b]thiophen-2-yl)boronic acid typically involves several methods, including:
In one approach, thiophen-2-ylboronic acid can be synthesized via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative under palladium catalysis. This method allows for the selective introduction of functional groups while maintaining structural integrity .
The molecular structure of (7-Cyanobenzo[b]thiophen-2-yl)boronic acid features a boron atom bonded to a hydroxyl group and an aryl group containing a cyano substituent. The structural formula can be represented as follows:
Key structural data include:
(7-Cyanobenzo[b]thiophen-2-yl)boronic acid participates in several notable reactions:
In Suzuki-Miyaura reactions, the presence of bases such as potassium carbonate facilitates deprotonation of the boronic acid, enhancing its nucleophilicity towards electrophilic partners .
The mechanism of action for (7-Cyanobenzo[b]thiophen-2-yl)boronic acid primarily revolves around its role as a nucleophile in cross-coupling reactions. Upon activation by a catalyst (e.g., palladium), the boron atom forms a bond with an electrophile while releasing boron-containing byproducts.
The mechanism typically involves:
Detailed analyses often involve spectroscopy techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structure and purity .
(7-Cyanobenzo[b]thiophen-2-yl)boronic acid finds significant applications in:
The benzo[b]thiophene (benzothiophene) moiety represents a privileged scaffold in medicinal and materials chemistry due to its:
The introduction of a boronic acid group at the electron-rich 2-position of benzo[b]thiophene creates a synthetic handle for palladium-catalyzed cross-coupling. This position is favored due to the directing effect of the sulfur atom during lithiation/borylation sequences. The resultant boronic acids exhibit remarkable stability against protodeborylation—a common decomposition pathway for electron-deficient arylboronic acids—due to the modest electron-donating resonance contribution of the sulfur atom. This stability enables purification by chromatography and long-term storage under inert conditions at low temperatures (-20°C) [2] [5] [10]. When incorporated into pharmaceuticals, the benzo[b]thiophene core can mimic phenyl or naphthyl groups while offering distinct electronic and steric profiles, as demonstrated in FDA-approved kinase inhibitors and selective estrogen receptor modulators [4].
The introduction of a cyano group (-C≡N) at the 7-position of the benzo[b]thiophene scaffold induces profound electronic effects measurable through experimental and computational parameters:
Table 1: Hammett Substituent Constants Demonstrating the Cyano Group's Electronic Influence
Substituent Position | σₚ (para) | σₘ (meta) | Effect on Boronic Acid pKₐ |
---|---|---|---|
-CN | 0.66 | 0.56 | Decrease by ~1-2 units |
-H (reference) | 0.00 | 0.00 | ~8.8 (for phenylboronic acid) |
-OCH₃ | -0.27 | 0.12 | Increase |
-NO₂ | 0.78 | 0.71 | Significant decrease |
This electron-withdrawing character lowers the pKₐ of the boronic acid group by approximately 1-2 units compared to unsubstituted benzo[b]thiophen-2-ylboronic acid. The enhanced Lewis acidity facilitates transmetalation in Suzuki-Miyaura coupling by accelerating the formation of boronate intermediates upon reaction with bases. Additionally, spectroscopic studies reveal that the cyano group shifts the UV-Vis absorption maximum to longer wavelengths (bathochromic shift) due to extended π-conjugation and reduced HOMO-LUMO gap. Computational analyses (DFT) predict a molecular dipole moment exceeding 5 Debye, oriented along the cyano-boronic acid axis [3] [6] [9].
The trajectory of organoboron chemistry reveals three pivotal phases relevant to advanced heterocyclic boronic acids:
The synthesis of complex heterocyclic boronic acids became feasible through advances in directed ortho-metalation (DoM) and Miyaura borylation. The latter, employing Pd-catalyzed coupling of diboron reagents (e.g., B₂pin₂) with aryl halides, revolutionized access to previously inaccessible derivatives. The parallel development of MIDA boronates (N-methyliminodiacetic acid protected) provided air-stable, chromatographable precursors to sensitive boronic acids, including those based on benzo[b]thiophene. These advances culminated in FDA-approved boronic acid drugs like bortezomib (2003), ixazomib (2015), and vaborbactam (2017), validating the pharmacological relevance of boron-containing heterocycles [1] [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: